![molecular formula C12H23ClN2O2 B1388960 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride CAS No. 1185304-73-7](/img/structure/B1388960.png)

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

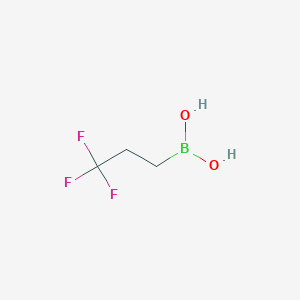

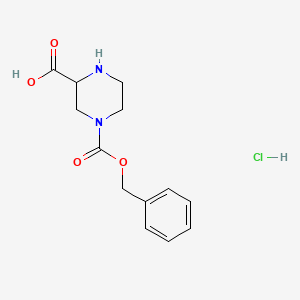

1’-Methyl-[1,4’]bipiperidinyl-4-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C12H22N2O2•HCl . It has a molecular weight of 262.78 . It is intended for research use only and not for diagnostic or therapeutic use .

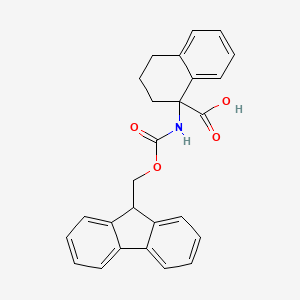

Molecular Structure Analysis

The molecular structure of 1’-Methyl-[1,4’]bipiperidinyl-4-carboxylic acid hydrochloride can be represented by the SMILES notation: CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis

The compound has a molecular weight of 262.78 and a molecular formula of C12H22N2O2•HCl . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

A study on cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride explores its preparation from stoichiometric amounts of related compounds. These cocrystals belong to the monoclinic system, demonstrating the compound's utility in forming structurally complex and diverse molecular assemblies. The research highlights the piperidinium molecule's chair conformation and the formation of homoconjugated cations through hydrogen bonding, offering insights into the chemical behavior and potential applications in material science (Dega‐Szafran et al., 2006).

Applications in Biochemistry and Material Science

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid demonstrates effectiveness as a β-turn and 310/α-helix inducer in peptides, signifying its potential in biochemistry for probing protein structures and interactions. Its role as an electron spin resonance probe and fluorescence quencher further underlines its utility in biochemical research and material science, pointing towards its versatile applications in studying molecular dynamics and interactions (Toniolo et al., 1998).

Innovative Synthesis Methods

Another noteworthy study presents an innovative synthesis method for 6-substituted 4-hydroxy pipecolic acid derivatives , leveraging the vinylfluoro group as an acetonyl cation equivalent. This methodology underscores the compound's significance in synthetic organic chemistry, offering a novel pathway to synthesize complex organic molecules, which could have implications in drug development and material science (Purkayastha et al., 2010).

Metabolism and Pharmacological Interest

Research on 4-methylpiperazine-1-carbodithioc acid derivatives explores their metabolism in rat bile, revealing extensive biotransformation and the identification of multiple metabolites. This study is crucial for understanding the pharmacokinetics and potential therapeutic applications of related compounds, offering a foundation for further exploration in drug discovery and development (Jiang et al., 2007).

Safety and Hazards

While specific safety and hazard data for this compound are not available in the retrieved data, general safety measures should always be followed while handling it. This includes avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWWSUPWUKTWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)

![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)

![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)